molecular formula C14H18N2O3S B2540946 1-(5-Isopropyl-2-methoxy-4-methyl-benzenesulfonyl)-1H-imidazole CAS No. 442554-62-3

1-(5-Isopropyl-2-methoxy-4-methyl-benzenesulfonyl)-1H-imidazole

Cat. No.: B2540946
CAS No.: 442554-62-3
M. Wt: 294.37
InChI Key: KNDLQBGRSMLCFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Isopropyl-2-methoxy-4-methyl-benzenesulfonyl)-1H-imidazole is a complex organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of 1-(5-Isopropyl-2-methoxy-4-methyl-benzenesulfonyl)-1H-imidazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzenesulfonyl derivative, followed by the introduction of the imidazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(5-Isopropyl-2-methoxy-4-methyl-benzenesulfonyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Isopropyl-2-methoxy-4-methyl-benzenesulfonyl)-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in the study of biological pathways and interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(5-Isopropyl-2-methoxy-4-methyl-benzenesulfonyl)-1H-imidazole exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, making the compound valuable for research in different scientific domains.

Comparison with Similar Compounds

1-(5-Isopropyl-2-methoxy-4-methyl-benzenesulfonyl)-1H-imidazole can be compared with other similar compounds, such as:

  • 1-(5-Isopropyl-2-methoxy-4-methyl-benzenesulfonyl)-4-methyl-piperazine

Properties

IUPAC Name

1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-10(2)12-8-14(13(19-4)7-11(12)3)20(17,18)16-6-5-15-9-16/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDLQBGRSMLCFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N2C=CN=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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